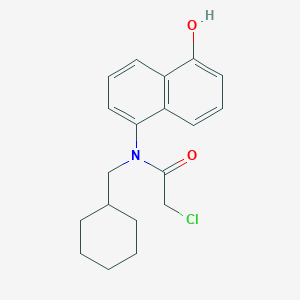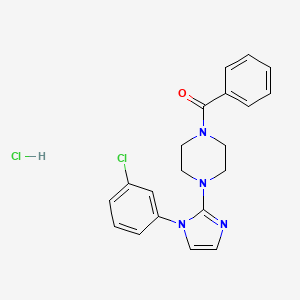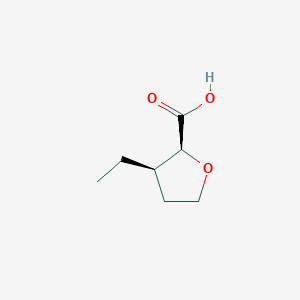
2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme, making it a valuable tool for studying the mechanisms of various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide involves the inhibition of PARP. PARP is an enzyme that is involved in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death. Additionally, PARP inhibition has been shown to have anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide are primarily related to its inhibition of PARP. Inhibition of PARP has been shown to result in the accumulation of DNA damage, which can lead to cell death. Additionally, PARP inhibition has been shown to have anti-inflammatory effects, making it a potential therapeutic target for various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide is its potency as a PARP inhibitor. This makes it a valuable tool for studying the mechanisms of various cellular processes, including DNA repair and inflammation. However, one limitation of 2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide in scientific research. One potential direction is the development of more potent and selective PARP inhibitors. Additionally, the therapeutic potential of PARP inhibitors in various diseases, including cancer and neurodegenerative disorders, is an area of active research. Finally, the use of PARP inhibitors in combination with other therapies, such as chemotherapy and immunotherapy, is another area of future research.
Synthesis Methods
The synthesis of 2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide involves several steps. The first step involves the reaction between 5-hydroxy-1-naphthaldehyde and cyclohexylmethylamine to form 5-hydroxy-1-naphthalenemethylamine. This intermediate is then reacted with chloroacetyl chloride to form 2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide.
Scientific Research Applications
2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide has various applications in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in various cellular processes, including DNA repair, cell death, and inflammation. The inhibition of PARP by 2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammation.
properties
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c20-12-19(23)21(13-14-6-2-1-3-7-14)17-10-4-9-16-15(17)8-5-11-18(16)22/h4-5,8-11,14,22H,1-3,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHFZXMJEMXFSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN(C2=CC=CC3=C2C=CC=C3O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B2525170.png)
![N-isopropyl-N-phenyl-2-((1-propyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrobromide](/img/structure/B2525171.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2525173.png)
![1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2525174.png)



![4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine](/img/structure/B2525179.png)


![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2525188.png)
![5-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2525189.png)
